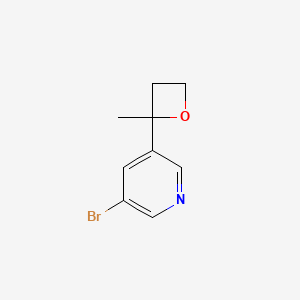

3-Bromo-5-(2-methyloxetan-2-yl)pyridine

Beschreibung

3-Bromo-5-(2-methyloxetan-2-yl)pyridine is a brominated pyridine derivative characterized by a 2-methyloxetane substituent at the 5-position of the pyridine ring. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol. The SMILES notation (CC1(CCO1)C2=CC(=CN=C2)Br) highlights the oxetane ring fused to the pyridine core and the bromine atom at position 3 . The oxetane moiety introduces steric and electronic effects, influencing reactivity and physicochemical properties. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and bioactive molecules where metabolic stability and solubility are critical .

Eigenschaften

IUPAC Name |

3-bromo-5-(2-methyloxetan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-9(2-3-12-9)7-4-8(10)6-11-5-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRQKICYIXFFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-methyloxetan-2-yl)pyridine typically involves the bromination of a pyridine precursor followed by the introduction of the 2-methyloxetane group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. The 2-methyloxetane group can be introduced through a nucleophilic substitution reaction using an appropriate oxetane derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(2-methyloxetan-2-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Cross-Coupling: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(2-methyloxetan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(2-methyloxetan-2-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the 2-methyloxetane group can influence its binding affinity and specificity for these targets. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

Key Comparisons

Electronic and Physicochemical Properties

- Electron-Donating Groups (Methoxy, Ethoxy) : Compounds like 3-bromo-5-methoxypyridine () exhibit increased electron density on the pyridine ring, altering reactivity in electrophilic substitutions. However, the oxetane group provides a balance of polarity and steric hindrance, reducing undesired side reactions .

- Aromatic Substituents (4-Fluorophenoxy): The 4-fluorophenoxy group () enhances π-π stacking interactions, making it advantageous in materials science and receptor-targeted drug design.

Computational and Experimental Data

- Nonlinear Optical Properties: Studies on 3-bromo-5-(2,5-difluorophenyl)pyridine (, ) reveal substituent-dependent hyperpolarizability, suggesting that the oxetane group may similarly influence electronic properties, albeit with reduced conjugation compared to aryl substituents .

- Crystal Structure: The boronic ester analog () crystallizes in a monoclinic system, while the oxetane derivative’s structure remains uncharacterized, highlighting a gap in current literature .

Biologische Aktivität

3-Bromo-5-(2-methyloxetan-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Bromo-5-(2-methyloxetan-2-yl)pyridine is characterized by the presence of a bromine atom at the 3-position and a 2-methyloxetan-2-yl group at the 5-position of the pyridine ring. Its molecular formula is C9H10BrNO, with a molecular weight of approximately 229.09 g/mol .

Synthesis

The synthesis of 3-Bromo-5-(2-methyloxetan-2-yl)pyridine typically involves:

- Starting Materials : Utilizing commercially available pyridine derivatives.

- Reagents : Employing bromination agents such as N-bromosuccinimide (NBS) for bromination.

- Reaction Conditions : Conducting reactions under controlled temperature and solvent conditions to optimize yield.

Biological Activity

Research indicates that 3-Bromo-5-(2-methyloxetan-2-yl)pyridine exhibits a range of biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

A series of tests have been conducted to evaluate the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Weak |

| Pseudomonas aeruginosa | 64 | None |

These results suggest that while the compound has moderate activity against Staphylococcus aureus, its effectiveness diminishes against other strains, highlighting the need for further modifications to enhance its spectrum of activity.

Antifungal Activity

In addition to antibacterial properties, preliminary studies have shown that 3-Bromo-5-(2-methyloxetan-2-yl)pyridine possesses antifungal activity against common pathogens such as Candida albicans. The compound demonstrated an MIC of 8 µg/mL, indicating significant potential as an antifungal agent.

Case Studies

- Case Study on Antibacterial Mechanism : A study involving molecular docking simulations revealed that 3-Bromo-5-(2-methyloxetan-2-yl)pyridine interacts with bacterial ribosomal RNA, inhibiting protein synthesis. This interaction was confirmed through in vitro assays where the compound effectively inhibited bacterial growth at sub-MIC concentrations.

- Case Study on Antifungal Efficacy : In vivo studies using murine models showed that treatment with this compound led to a significant reduction in fungal load in infected tissues compared to controls, suggesting its potential for therapeutic use in fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of 3-Bromo-5-(2-methyloxetan-2-yl)pyridine can be attributed to its unique structural features:

- The bromine atom enhances lipophilicity, aiding membrane penetration.

- The oxetane moiety contributes to the compound's stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.